Cas no 19499-83-3 (5-methyl-1H-Indol-4-ol)

5-methyl-1H-Indol-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-1H-Indol-4-ol
- 1H-Indol-4-ol,5-methyl
- 4-Hydroxy-5-methyl-indole
- 5-Methyl-4-hydroxy-indol
- 5-methyl-4-hydroxyindole
- 5-methylindol-4-ol
- 1H-Indol-4-ol, 5-Methyl-
- 5-Methyl-4-hydroxy-1H-indole
- SY259291
- AS-57782
- 4-hydroxy-5-methylindole
- AM806408
- CS-0119920
- AKOS006356264
- SCHEMBL3248883
- 19499-83-3
- DB-359023
- MFCD12924263
- DTXSID10479844
-
- MDL: MFCD12924263
- Inchi: InChI=1S/C9H9NO/c1-6-2-3-8-7(9(6)11)4-5-10-8/h2-5,10-11H,1H3
- InChI Key: URGMLVWXPXSAKY-UHFFFAOYSA-N
- SMILES: CC1=CC=C2C(=C1O)C=CN2
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36Ų
- XLogP3: 2.1
Experimental Properties
- PSA: 36.02000
- LogP: 2.18190
5-methyl-1H-Indol-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD61902-5g |
5-Methyl-1h-indol-4-ol |
19499-83-3 | 95% | 5g |
$2295.00 | 2024-04-20 | |
A2B Chem LLC | AD61902-1g |
5-Methyl-1h-indol-4-ol |
19499-83-3 | 95% | 1g |
$760.00 | 2024-04-20 | |
1PlusChem | 1P007RV2-250mg |
5-METHYL-1H-INDOL-4-OL |
19499-83-3 | 95% | 250mg |
$297.00 | 2025-02-22 | |
abcr | AB455200-250mg |
5-Methyl-1H-indol-4-ol, 95%; . |
19499-83-3 | 95% | 250mg |
€500.00 | 2025-03-19 | |
eNovation Chemicals LLC | D763908-250mg |
5-Methyl-1H-indol-4-ol |
19499-83-3 | 95% | 250mg |
$520 | 2025-02-21 | |
eNovation Chemicals LLC | D763908-100mg |
5-Methyl-1H-indol-4-ol |
19499-83-3 | 95% | 100mg |
$165 | 2024-06-07 | |
TRC | M782555-100mg |
5-methyl-1H-indol-4-ol |
19499-83-3 | 100mg |
$ 160.00 | 2022-06-03 | ||
Alichem | A199009745-25g |
5-Methyl-1H-indol-4-ol |
19499-83-3 | 95% | 25g |
$4968.72 | 2023-09-02 | |
Alichem | A199009745-10g |
5-Methyl-1H-indol-4-ol |
19499-83-3 | 95% | 10g |
$2757.72 | 2023-09-02 | |
eNovation Chemicals LLC | D763908-250mg |
5-Methyl-1H-indol-4-ol |
19499-83-3 | 95% | 250mg |
$225 | 2024-06-07 |
5-methyl-1H-Indol-4-ol Related Literature
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
Additional information on 5-methyl-1H-Indol-4-ol
5-Methyl-1H-Indol-4-ol (CAS No. 19499-83-3): Properties, Applications, and Market Insights
5-Methyl-1H-Indol-4-ol (CAS No. 19499-83-3) is a specialized organic compound belonging to the indole derivatives family. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. The indole core is a common motif in many biologically active molecules, making 5-methyl-1H-indol-4-ol a valuable intermediate in synthetic chemistry.
The molecular formula of 5-methyl-1H-indol-4-ol is C9H9NO, with a molecular weight of 147.17 g/mol. Its structure features a methyl group at the 5-position and a hydroxyl group at the 4-position of the indole ring. This arrangement contributes to its distinct chemical reactivity, making it useful in the synthesis of more complex molecules. Researchers often explore its role in drug discovery and material science, particularly in designing novel compounds with enhanced bioactivity.
One of the key areas where 5-methyl-1H-indol-4-ol finds application is in the development of pharmaceutical intermediates. Indole derivatives are known for their presence in many FDA-approved drugs, and this compound serves as a building block for potential therapeutic agents. Its structural similarity to naturally occurring indoles, such as tryptophan and serotonin, makes it a candidate for studying neurological and metabolic pathways. Recent studies have also investigated its potential in antioxidant and anti-inflammatory applications, aligning with the growing demand for natural and synthetic bioactive compounds.
In addition to its pharmaceutical relevance, 5-methyl-1H-indol-4-ol is explored in agrochemical research. Indole-based compounds are frequently used in plant growth regulators and pest control agents. The compound’s ability to interact with biological systems makes it a promising candidate for developing eco-friendly agricultural solutions. This aligns with current trends in sustainable farming and the reduction of synthetic pesticides, a topic of high interest among environmentalists and researchers.
The market for indole derivatives like 5-methyl-1H-indol-4-ol is expanding, driven by advancements in drug discovery and green chemistry. Pharmaceutical companies and research institutions are increasingly sourcing high-purity indole compounds for preclinical and clinical studies. Additionally, the rise of AI-driven drug design has amplified the demand for specialized intermediates, as computational models predict novel applications for these molecules. This compound’s versatility positions it as a valuable asset in both academic and industrial settings.
From a synthetic perspective, 5-methyl-1H-indol-4-ol can be prepared through various routes, including Fischer indole synthesis or modifications of existing indole frameworks. Researchers are continually optimizing these methods to improve yield and scalability, addressing the needs of large-scale production. The compound’s stability under standard conditions also makes it suitable for storage and transportation, further enhancing its commercial viability.
In conclusion, 5-methyl-1H-indol-4-ol (CAS No. 19499-83-3) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its structural features and reactivity make it a cornerstone in synthetic chemistry, while its applications align with contemporary research trends. As the scientific community continues to explore its uses, this compound is poised to play a pivotal role in future innovations.
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